N-CYCLOHEXYL-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}BUTANAMIDE
Description
Historical Development of the Triazoloquinazoline Scaffold
The triazoloquinazoline scaffold originated from early 20th-century efforts to hybridize quinazoline alkaloids with triazole motifs. Initial syntheses relied on condensation reactions between anthranilic acid derivatives and hydrazines, yielding low-complexity fused systems. A pivotal advancement occurred in the 1980s with the introduction of N-cyanoimidocarbonates as building blocks, enabling regioselective annulation of the triazole ring onto the quinazoline core. For example, Al-Salahi’s 2010 work demonstrated the synthesis of 2-alkoxy-1,2,4-triazolo[1,5-a]quinazolines via reactions between N-cyanoimidocarbonates and hydrazinobenzoic acids, achieving yields upwards of 70%.
Modern methodologies emphasize sustainability and derivatization flexibility. The 2023 Frontieres in Chemistry study by Italian and Portuguese researchers highlighted eco-compatible catalysts for generating triazolo[1,5-a]quinoxalin-4(5H)-ones, addressing historical limitations in functional group introduction. These advances have expanded accessible substitution patterns, including the 8,9-dimethoxy and 4-nitrophenyl groups present in the titular compound.
Structural Classification of Triazoloquinazoline Compounds
Triazoloquinazolines are classified by the annelation position of the triazole ring relative to the quinazoline system:
Properties
IUPAC Name |
N-cyclohexyl-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O5S/c1-4-23(26(34)28-17-8-6-5-7-9-17)39-27-29-20-15-22(38-3)21(37-2)14-19(20)25-30-24(31-32(25)27)16-10-12-18(13-11-16)33(35)36/h10-15,17,23H,4-9H2,1-3H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYLPVPNZDACRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the nitrophenyl and dimethoxy groups. The final step involves the attachment of the cyclohexyl and butanamide moieties. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dimethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives .
Scientific Research Applications
Molecular Structure and Synthesis
The compound belongs to the class of triazoloquinazoline derivatives characterized by a unique molecular structure that enhances its biological activity. The synthesis typically involves multi-step organic reactions that create the triazoloquinazoline core followed by the introduction of various substituents.
Key Synthesis Steps:
- Formation of the triazoloquinazoline core.
- Introduction of cyclohexyl and sulfanyl groups.
- Purification via crystallization or chromatography to achieve high purity.
Biological Activities
N-CYCLOHEXYL-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}BUTANAMIDE has shown promise in various biological assays:
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal properties. The presence of the nitrophenyl group is particularly noted for enhancing antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Triazoloquinazoline derivatives have been investigated for their anticancer properties. Preliminary studies suggest that N-CYCLOHEXYL-2-{...} may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Cholinesterase Inhibition
The compound's structural motifs suggest potential as a cholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease by enhancing acetylcholine levels in the brain .
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- Antimicrobial Study : A study demonstrated that derivatives similar to N-CYCLOHEXYL-2-{...} showed significant activity against biofilms formed by pathogenic bacteria, indicating potential for use in infection control .
- Cancer Research : In vitro studies revealed that compounds within this class could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Neuropharmacological Evaluation : Research on cholinesterase inhibitors has highlighted the relevance of compounds like N-CYCLOHEXYL-2-{...} in enhancing cognitive function and memory retention in animal models .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s triazoloquinazoline core and substituent motifs are compared to related molecules below. Key parameters include structural motifs, physicochemical properties, and bioactivity trends.
Structural Analogues
Key Observations :
- Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound may confer stronger electrophilic character compared to halogenated (e.g., difluorophenyl) or sulfonyl-substituted analogues .
- Sulfur-Containing Linkers : The sulfanyl group in the target compound differs from sulfonamides (e.g., in ) in oxidation state, affecting hydrogen-bonding capacity and metabolic stability.
Physicochemical and Spectroscopic Comparisons
- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in triazole-thiones contrast with the target compound’s sulfanyl group, which lacks a C=S bond.
- Solubility : The cyclohexyl butanamide side chain likely increases lipophilicity (clogP >3) compared to hydrazinecarbothioamides (clogP ~2–2.5) .
- Mass Spectrometry : Similar compounds with triazole cores exhibit parent ion clusters in molecular networking (cosine score >0.8), suggesting conserved fragmentation patterns .
Research Findings and Methodological Insights
Molecular Networking and Similarity Metrics
- The target compound’s fragmentation pattern would cluster with triazoloquinazolines in molecular networks (cosine score ≥0.85), as shown for related heterocycles .
- Tanimoto coefficients (Morgan fingerprints) between the target and triazole-thiones may exceed 0.6, indicating moderate structural similarity despite differing cores .
Docking and Proteomic Interaction Signatures
- Compounds with triazoloquinazoline cores are predicted to exhibit multitargeted proteomic interactions via the CANDO platform, similar to kinase inhibitors .
- The nitro group may enhance binding to enzymes with aromatic pockets (e.g., cytochrome P450s), as seen in nitrophenyl-containing herbicides .
Bioactivity Clustering
- Hierarchical clustering based on bioactivity profiles (e.g., antifungal or kinase inhibition) would group the target compound with triazoles and quinazolines, as structural similarity correlates with functional overlap .
Biological Activity
N-Cyclohexyl-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}butanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The intricate molecular structure, characterized by various functional groups such as nitrophenyl, dimethoxy, and sulfanyl groups, enhances its chemical reactivity and biological activity.
- Molecular Formula : C26H28N6O5S
- Molecular Weight : 536.6 g/mol
- CAS Number : 901736-57-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound exhibits the following mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cancer cell proliferation.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors.
- Cell Cycle Arrest : Studies indicate that it can halt the cell cycle at the G1 phase in certain cancer cell lines, thereby preventing further cell division.
Cytotoxicity Studies
Recent research has demonstrated that derivatives of quinazoline-based compounds exhibit significant cytotoxic effects against various human cancer cell lines. For instance, studies have shown that the compound can effectively inhibit the growth of HCT-116 (colon cancer) and MCF-7 (breast cancer) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15.3 | Induces apoptosis; G1 phase arrest |
| MCF-7 | 20.7 | Inhibits proliferation; apoptosis activation |
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
-
Study on HCT-116 Cells : The compound was tested for its ability to induce apoptosis and inhibit cell growth. Results showed a significant increase in apoptotic markers (Bax and p53 levels) alongside a decrease in Bcl-2 levels.
"The quinazoline derivative demonstrated potent cytotoxicity through dual EGFR and VEGFR inhibition."
- MCF-7 Breast Cancer Model : In this study, treatment with the compound resulted in reduced tumor growth in xenograft models and improved survival rates compared to controls.
Pharmacological Applications
The potential applications of this compound include:
- Anticancer Therapy : Due to its ability to target multiple pathways involved in cancer progression.
- Targeted Drug Delivery Systems : Its unique structure allows for modification that can enhance delivery to specific tissues.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing N-cyclohexyl-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}butanamide, and how can reaction yields be optimized?
Answer: The synthesis typically involves multi-step protocols, starting with the formation of the triazoloquinazoline core. A general method includes refluxing intermediates (e.g., substituted benzaldehydes or triazole derivatives) with acetic acid in ethanol, followed by solvent evaporation and purification (e.g., column chromatography) . Yield optimization requires careful control of stoichiometry, reaction time, and temperature. For example, reflux durations of 4–6 hours and molar ratios of 1:1 for key reactants (e.g., triazole derivatives and sulfanylating agents) are critical . Statistical methods like factorial design (e.g., varying temperature, solvent polarity, or catalyst loading) can systematically identify optimal conditions .
Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?
Answer:
- 1H NMR and LC-MS : Essential for confirming molecular structure, functional groups (e.g., methoxy, nitrophenyl), and sulfanyl linkage integrity. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons in the triazoloquinazoline core appear as multiplet signals in δ 7.0–8.5 ppm .
- Elemental Analysis (CHNS) : Validates stoichiometric ratios (e.g., %C, %H, %N) with <0.3% deviation between calculated and observed values .
- Melting Point Determination : Consistency in melting range (e.g., 196–198°C for analogous compounds) indicates purity .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Determines thermal degradation profiles.
- Accelerated Stability Studies : Expose the compound to humidity (40–75% RH), light (UV-Vis), and temperature (25–40°C) over 4–12 weeks, monitoring degradation via HPLC .
- Lyophilization : For long-term storage, lyophilize the compound in inert atmospheres (argon) to prevent oxidation .
Advanced Research Questions
Q. What mechanistic approaches are used to study the compound’s biological activity (e.g., enzyme inhibition or receptor binding)?
Answer:
- Molecular Docking : Computational tools (AutoDock, Schrödinger) model interactions with target proteins (e.g., GABA receptors or kinases). For triazoloquinazoline analogs, nitro groups and methoxy substituents often enhance binding affinity via hydrogen bonding and π-π stacking .
- In Vitro Assays : Use cell-based models (e.g., anticonvulsant activity in rat cortical neurons) to validate docking predictions. Dose-response curves (IC50/EC50) and selectivity indices (e.g., vs. off-target receptors) are critical .
Q. How can AI-driven tools like COMSOL Multiphysics enhance process optimization for large-scale synthesis?
Answer:
- Reactor Simulation : COMSOL models fluid dynamics and heat transfer to predict optimal reactor geometries (e.g., continuous-flow vs. batch) and reduce energy consumption .
- AI-Driven DoE : Machine learning algorithms (e.g., neural networks) analyze historical reaction data to recommend parameter adjustments (e.g., catalyst loading, flow rates) for yield maximization .
Q. How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values, assay conditions) to identify outliers or confounding variables (e.g., solvent polarity affecting bioavailability) .
- Orthogonal Validation : Cross-validate results using disparate methods (e.g., in vitro binding assays vs. in vivo efficacy models) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
